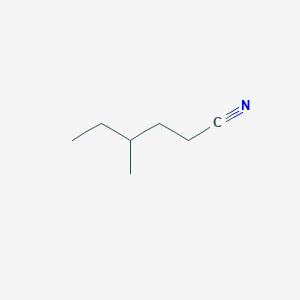![molecular formula C6H4N2O2S B13613011 Pyrazolo[3,2-b][1,3]thiazole-6-carboxylic acid](/img/structure/B13613011.png)
Pyrazolo[3,2-b][1,3]thiazole-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazolo[3,2-b][1,3]thiazole-6-carboxylic acid is a heterocyclic compound that features a fused ring system combining pyrazole and thiazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other pharmacologically active molecules. The presence of both nitrogen and sulfur atoms in the ring system contributes to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of pyrazolo[3,2-b][1,3]thiazole-6-carboxylic acid typically involves the annulation of a pyrazole ring to a thiazole ring. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For example, the condensation of a pyrazole derivative with a thioamide can lead to the formation of the desired fused ring system .
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of laboratory-scale syntheses. These methods often focus on improving yield, purity, and scalability. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Pyrazolo[3,2-b][1,3]thiazole-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Applications De Recherche Scientifique
Pyrazolo[3,2-b][1,3]thiazole-6-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or as a ligand for various biological targets.
Medicine: The compound’s potential pharmacological activities make it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory therapies.
Mécanisme D'action
The mechanism of action of pyrazolo[3,2-b][1,3]thiazole-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interfere with signaling pathways involved in cell proliferation and survival. The exact mechanism depends on the specific biological context and the molecular targets involved .
Comparaison Avec Des Composés Similaires
Pyrazolo[3,4-d]thiazole: Another fused ring system with similar structural features but different biological activities.
Pyrazolo[4,3-b][1,4]thiazine: A related compound with a different ring fusion pattern, leading to distinct chemical properties.
Quinolinyl-pyrazoles: Compounds that combine pyrazole with quinoline, offering a different set of biological activities.
Uniqueness: Pyrazolo[3,2-b][1,3]thiazole-6-carboxylic acid is unique due to its specific ring fusion pattern and the presence of both nitrogen and sulfur atoms. This combination imparts distinct chemical reactivity and potential biological activities that are not observed in other similar compounds .
Propriétés
Formule moléculaire |
C6H4N2O2S |
|---|---|
Poids moléculaire |
168.18 g/mol |
Nom IUPAC |
pyrazolo[5,1-b][1,3]thiazole-6-carboxylic acid |
InChI |
InChI=1S/C6H4N2O2S/c9-6(10)4-3-5-8(7-4)1-2-11-5/h1-3H,(H,9,10) |
Clé InChI |
XVQBALXPVWNCFS-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC2=CC(=NN21)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{3-Fluoro-4-[(oxan-2-yl)methoxy]phenyl}ethan-1-ol](/img/structure/B13612928.png)
![5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepine-2-carbaldehyde](/img/structure/B13612933.png)

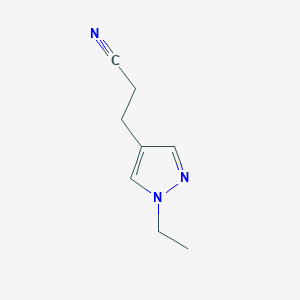
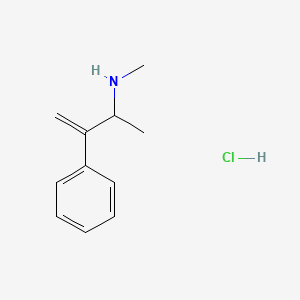

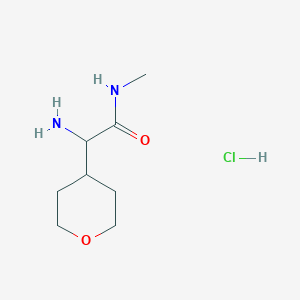



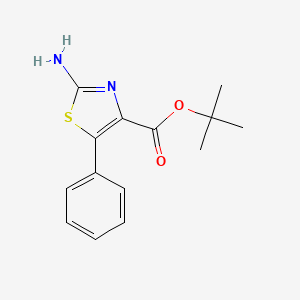
![5-Methyl-1h-imidazo[4,5-b]pyridine-2-thiol](/img/structure/B13612988.png)
